Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate
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Overview
Description
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound features a tert-butyl group and a bicyclo[2.2.2]octane structure, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a Lewis acid or base, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar reactivity but lacking the bicyclo[2.2.2]octane structure.
Bicyclo[2.2.2]octane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate is unique due to the combination of the tert-butyl group and the bicyclo[2.2.2]octane structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-6-8-4-5-9(10)11(15)7-8/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUVPOHLRRJPS-KXUCPTDWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]2CC[C@@H]1C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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